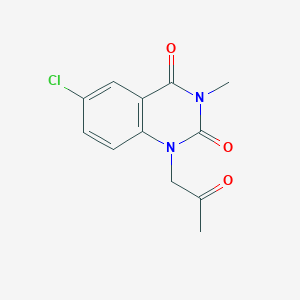

6-chloro-3-methyl-1-(2-oxopropyl)quinazoline-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

6-chloro-3-methyl-1-(2-oxopropyl)quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O3/c1-7(16)6-15-10-4-3-8(13)5-9(10)11(17)14(2)12(15)18/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIFMTFLXOUZVRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1C2=C(C=C(C=C2)Cl)C(=O)N(C1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Selection

The target compound’s 6-chloro-3-methyl substitution necessitates starting with 6-chloro-3-methylanthranilic acid . Reacting this with 1-isocyanato-2-propanone (2-oxopropyl isocyanate) in an aprotic solvent (e.g., ethyl acetate) forms a urea intermediate. Subsequent treatment with concentrated sulfuric acid induces cyclodehydration, yielding the quinazoline-dione core with the desired 1-(2-oxopropyl) group.

Critical Reaction Parameters:

Challenges and Adaptations

While the patent primarily employs aryl isocyanates (e.g., 2,4-dichlorophenyl isocyanate), alkyl isocyanates like 1-isocyanato-2-propanone are less commonly reported. Synthetic accessibility of this isocyanate remains a bottleneck, necessitating prior preparation via phosgenation of 2-aminopropan-2-ol or alternative routes.

Post-Synthetic N1-Alkylation of the Quinazoline-Dione Core

When direct isocyanate-based synthesis is impractical, N1-alkylation of preformed 6-chloro-3-methylquinazoline-2,4(1H,3H)-dione offers a viable alternative.

Alkylation Using 3-Chloro-2-Propanone

Treating the quinazoline-dione with 3-chloro-2-propanone (chloroacetone) in the presence of a strong base (e.g., NaH or K₂CO₃) facilitates nucleophilic substitution at the N1 position.

Reaction Conditions:

Mitsunobu Reaction for N1-Functionalization

The Mitsunobu reaction enables direct coupling of the quinazoline-dione with 2-oxopropyl alcohol (if accessible) using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD). However, the poor nucleophilicity of the N1 amide nitrogen often necessitates pre-activation or alternative protocols.

Palladium-Catalyzed Cross-Coupling Strategies

Recent advances in transition-metal catalysis provide alternative pathways for constructing complex quinazolinones.

Jiang et al.’s Palladium-Mediated Synthesis

Jiang and colleagues demonstrated that 2-aminobenzamides react with aryl halides under palladium catalysis to form quinazoline-4(3H)-ones. Adapting this method, 6-chloro-3-methyl-2-aminobenzamide could couple with 2-oxopropyl halides (e.g., 3-bromo-2-propanone) to install the 1-(2-oxopropyl) group.

Optimized Conditions:

- Catalyst: 5 mol% PdCl₂ with 1,3-bis(diphenylphosphino)propane (DPPP).

- Base: Sodium tert-butoxide (NaOtBu).

- Yield: 60–75% for analogous substrates.

Copper-Catalyzed Tandem Reactions

Copper catalysts offer cost-effective and scalable routes for quinazolinone synthesis.

Cu(II)-Mediated Cyclization

Jurriën W. Collet et al. reported a Cu(II)-catalyzed cross-coupling between 2-isocyanatophenones and amines. Applying this method, 6-chloro-3-methyl-2-isocyanatophenone could react with 2-aminopropan-2-ol to form the target compound via sequential cyclo-condensation and oxidation.

Key Advantages:

- Solvent: Anisole (green solvent).

- Oxidant: Molecular oxygen (O₂).

- Yield: Up to 85% for related structures.

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Catalyst/Conditions | Yield (%) | Limitations |

|---|---|---|---|---|

| Acid-Catalyzed Cyclization | 6-Chloro-3-methylanthranilic acid + isocyanate | H₂SO₄, ethyl acetate | 85–90 | Requires custom isocyanate synthesis |

| N1-Alkylation | Preformed quinazoline-dione + chloroacetone | NaH, DMF | 40–60 | Low regioselectivity |

| Palladium Catalysis | 2-Aminobenzamide + 2-oxopropyl halide | PdCl₂, DPPP, NaOtBu | 60–75 | Sensitivity to halide availability |

| Copper Catalysis | 2-Isocyanatophenone + 2-aminopropan-2-ol | Cu(OAc)₂, O₂ | 70–85 | Multi-step oxidation required |

Functionalization and Purification Considerations

Purification Techniques

Crude products are typically isolated via:

Analytical Characterization

- ¹H/¹³C NMR: Confirms substitution patterns (e.g., methyl at C3, 2-oxopropyl at N1).

- HRMS: Validates molecular formula (C₁₃H₁₂ClN₃O₃).

- XRD: Resolves crystal structure ambiguities.

Chemical Reactions Analysis

6-chloro-3-methyl-1-(2-oxopropyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinazoline N-oxides.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce the carbonyl group to form alcohol derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of quinazoline derivatives, including 6-chloro-3-methyl-1-(2-oxopropyl)quinazoline-2,4(1H,3H)-dione, as antimicrobial agents. Quinazolines are known for their effectiveness against various bacterial and fungal strains.

Case Studies

- Antibacterial Evaluation : A series of quinazoline derivatives were synthesized and evaluated for their antibacterial properties. Compounds with specific substituents demonstrated enhanced activity against gram-positive and gram-negative bacteria. For instance, derivatives with hydroxyl groups showed excellent antimicrobial efficacy .

- Fungal Activity : In addition to antibacterial properties, certain quinazoline derivatives exhibited antifungal activity. The presence of electron-donating groups on the phenyl ring was correlated with increased antifungal potency .

Anticancer Research

The anticancer potential of this compound has been investigated through various studies focusing on its mechanism of action and efficacy against cancer cell lines.

Pharmaceutical Development

The unique chemical structure of this compound makes it a candidate for further pharmaceutical development.

Formulation Strategies

- Drug Delivery Systems : The incorporation of this compound into novel drug delivery systems is being explored to improve bioavailability and therapeutic efficacy. For example, formulations utilizing nanocarriers have shown promise in enhancing the delivery of quinazoline derivatives to targeted tissues .

- Combination Therapies : There is ongoing research into the use of this compound in combination with other therapeutic agents to overcome resistance mechanisms in cancer treatment .

Mechanism of Action

The mechanism of action of 6-chloro-3-methyl-1-(2-oxopropyl)quinazoline-2,4(1H,3H)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine and 2-oxopropyl groups may enhance its binding affinity and specificity for certain targets, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Quinazoline-2,4(1H,3H)-dione Derivatives

Structural and Substituent Variations

Key structural differences among quinazoline-diones lie in substituent positions and functional groups. Below is a comparative analysis:

- 6-Chloro vs.

- 3-Methyl vs.

- 1-(2-Oxopropyl) vs. 1-Glycosyl : The ketone in 2-oxopropyl offers hydrogen-bond acceptor capacity, while glycosylated derivatives (e.g., compound 60) exhibit enhanced solubility but reduced membrane permeability .

Physicochemical Properties

- Melting Points: 3-Chloro-6-methoxy-3-propyl-dione: 138–142°C 6-Methyl-3-phenyl-dione: Not reported, but X-ray data confirm crystalline packing . Target compound: Unreported, but the 2-oxopropyl group may lower melting points due to reduced symmetry.

- Solubility :

Spectroscopic and Structural Data

- IR/NMR : Chloro and methyl groups in the target compound would show distinct C-Cl (~750 cm⁻¹) and C-Me (~1370 cm⁻¹) stretches. Comparatively, glycosylated derivatives exhibit broad O-H stretches (~3400 cm⁻¹) .

- X-ray Crystallography : Compound 11 (6-methyl-3-phenyl-dione) revealed planar quinazoline cores with intermolecular hydrogen bonding at the dione oxygen . The target compound’s 2-oxopropyl group may disrupt such interactions, altering crystal packing.

Biological Activity

6-Chloro-3-methyl-1-(2-oxopropyl)quinazoline-2,4(1H,3H)-dione is a synthetic compound belonging to the quinazoline family, characterized by its unique structural features, including a chloro group at the 6-position and a 2-oxopropyl substituent at the 1-position of the quinazoline ring. The compound has garnered attention for its potential biological activities and applications in medicinal chemistry, particularly due to its dione functionality which indicates the presence of two carbonyl groups within its structure. Its molecular formula is .

Antimicrobial Properties

Research indicates that quinazoline derivatives often exhibit significant antimicrobial activities. For instance, studies have demonstrated that this compound displays moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness can be compared to standard antibiotics such as ampicillin .

Table 1: Antimicrobial Activity of 6-Chloro-3-Methyl-1-(2-Oxopropyl)quinazoline-2,4-Dione

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, mg/mL) |

|---|---|---|

| Staphylococcus aureus | 10 | 80 |

| Escherichia coli | 12 | 75 |

| Candida albicans | 11 | 77 |

Anticancer Activity

The anticancer potential of quinazoline derivatives has been widely studied. Compounds similar to this compound have shown promising results in inhibiting cancer cell lines such as MCF-7 and HepG2. The presence of a chlorine substituent in the aromatic ring has been associated with enhanced cytotoxicity against these cancer cells .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (μM) |

|---|---|---|

| 6-Chloro-3-methyl-1-(2-oxopropyl)quinazoline-2,4-dione | MCF-7 | 20 |

| Pyrazolo[1,5-a]quinazolin-5(4H)-one | HepG2 | 14 |

Anti-inflammatory Effects

Some studies have indicated that quinazoline derivatives exhibit significant anti-inflammatory properties. For example, certain analogues have outperformed indomethacin in pain relief activities in experimental models . While specific data on the anti-inflammatory effects of this compound is limited, its structural characteristics suggest potential in this area.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The electron-rich nature of the quinazoline ring and the electrophilic carbonyl groups facilitate interactions with nucleophiles in biological systems, potentially leading to inhibition of key enzymes involved in bacterial growth and cancer progression .

Case Studies and Research Findings

Several studies have synthesized derivatives of quinazoline compounds to evaluate their biological activities:

- Antimicrobial Evaluation : A series of quinazoline derivatives were synthesized and tested for their antimicrobial properties using agar diffusion methods. Compounds with similar structural features to 6-chloro-3-methyl-1-(2-oxopropyl)quinazoline demonstrated varying degrees of effectiveness against bacterial strains .

- Anticancer Studies : Research involving hybrid structures combining pyrazolinone and imidazolinone rings with quinazoline pharmacophores revealed enhanced cytotoxicity against cancer cells. The findings suggested that modifications in the substituents significantly influenced the anticancer activity .

- Inflammation Models : In experimental rat models, certain quinazolinone derivatives showed superior anti-inflammatory effects compared to traditional NSAIDs like indomethacin .

Q & A

Q. What are the standard synthetic routes for 6-chloro-3-methyl-1-(2-oxopropyl)quinazoline-2,4(1H,3H)-dione?

The compound is synthesized via cyclization of anthranilic acid derivatives with reagents like chlorosulfonyl isocyanate or phosgene. Optimization involves polar solvents (e.g., DMF) and bases (e.g., K₂CO₃) to enhance yield. Purification typically employs recrystallization or column chromatography .

Q. How is the structural integrity of this quinazoline-dione confirmed post-synthesis?

Spectroscopic methods, including -NMR (for substituent positions), -NMR (carbonyl group confirmation), and mass spectrometry (molecular ion validation), are standard. X-ray crystallography may resolve stereochemical ambiguities .

Q. What solvents and reaction conditions optimize quinazoline-dione synthesis?

Polar aprotic solvents like DMF or DMSO are ideal due to their ability to stabilize intermediates. Reaction temperatures between 80–130°C and prolonged reaction times (12–24 hours) improve yield. Base selection (e.g., K₂CO₃) ensures deprotonation of acidic intermediates .

Advanced Research Questions

Q. How do halogen substituents at specific positions modulate biological activity in quinazoline-diones?

Substituent position and identity significantly influence bioactivity. For example:

- Iodine at position 8 enhances antiviral activity compared to bromine .

- Chlorine at position 6 increases cytotoxicity in cancer cell lines (e.g., IC₅₀ = 2.5 µM in HUH-7 cells) . Structure-activity relationship (SAR) studies should prioritize halogen electronegativity and steric effects on target binding .

Q. What catalytic strategies enable eco-friendly synthesis of quinazoline-diones?

Heterogeneous catalysts like amine-functionalized MCM-41 allow synthesis in aqueous media using CO₂ as a carbonyl source, achieving 91% yield. This method avoids toxic reagents (e.g., phosgene) and enables catalyst reuse for ≥5 cycles .

Q. How can contradictory data in biological assays for quinazoline derivatives be resolved?

- Cross-validation: Use orthogonal assays (e.g., enzyme inhibition + cell viability) to confirm activity.

- Purity assessment: Employ HPLC or LC-MS to rule out impurities affecting results.

- Pharmacokinetic profiling: Evaluate metabolic stability and membrane permeability to distinguish intrinsic activity from bioavailability limitations .

Q. What mechanistic insights explain the interaction of quinazoline-diones with dihydroorotate dehydrogenase (DHODH)?

Quinazoline-diones inhibit DHODH by competitively binding to the ubiquinone site. Structural analogs with electron-withdrawing groups (e.g., -CF₃) enhance binding affinity via hydrophobic interactions. Crystallographic data and molecular docking simulations are critical for rational design .

Methodological Tables

Table 1: Key Synthetic Methods Comparison

| Method | Catalyst/Solvent | Yield (%) | Environmental Impact | Reference |

|---|---|---|---|---|

| Anthranilic acid + CO₂ | MCM-41 (aqueous) | 91 | Low (reusable catalyst) | |

| Phosgene-mediated | DMF/K₂CO₃ | 75–85 | High (toxic reagents) |

Table 2: Biological Activity of Halogen-Substituted Derivatives

| Substituent Position | Halogen | Activity (IC₅₀ or EC₅₀) | Target | Reference |

|---|---|---|---|---|

| 6-Cl | Cl | 2.5 µM (HUH-7 cells) | DHODH inhibition | |

| 8-I | I | 0.8 µM (antiviral) | Viral polymerase |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.